molecular formula C11H11NO3 B15093602 Methyl 4-methoxy-1H-indole-7-carboxylate

Methyl 4-methoxy-1H-indole-7-carboxylate

Cat. No.: B15093602
M. Wt: 205.21 g/mol
InChI Key: SWIJKAIPZWCEBC-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the fourth position and a carboxylate group at the seventh position further defines its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-indole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, due to the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .

Scientific Research Applications

Methyl 4-methoxy-1H-indole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole ring system can mimic natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-indole-7-carboxylate: Similar structure but lacks the methoxy group at the fourth position.

    Methyl indole-4-carboxylate: Similar structure but the carboxylate group is at the fourth position instead of the seventh.

Uniqueness

Methyl 4-methoxy-1H-indole-7-carboxylate is unique due to the presence of both the methoxy group at the fourth position and the carboxylate group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Biological Activity

Methyl 4-methoxy-1H-indole-7-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound belongs to the indole family, which is known for its significant role in biological systems. The synthesis of this compound typically involves methods that allow for regioselective modifications at the indole ring to enhance biological activity.

Synthesis Methods

  • Regioselective Modification : Various synthetic pathways have been developed to produce this compound, focusing on controlling the position of substituents on the indole ring to optimize its reactivity and biological activity .
  • Scalable Synthesis : Recent advancements have demonstrated scalable methods for synthesizing polysubstituted indoles, including this compound, which can be utilized in further pharmacological evaluations .

Biological Activity

This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research has shown that this compound can inhibit cancer cell proliferation through various mechanisms. Notably, it has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.3Induction of apoptosis
A5493.34Microtubule disruption
HepG22.81Cytotoxic effects

The compound's ability to induce apoptosis in MCF-7 cells suggests it may activate intrinsic apoptotic pathways . Additionally, it has been noted for its potential to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .

Anti-inflammatory and Antimicrobial Effects

Beyond its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Its anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of inflammatory mediators . Furthermore, preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to quantify these effects.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation .
  • Receptor Interaction : It has been suggested that this compound interacts with various receptors that mediate cellular responses to stress and damage .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an IC50 value of 15.3 µM. The study concluded that the compound activates caspase pathways leading to programmed cell death .
  • Microtubule Disruption : Another investigation revealed that this compound disrupts microtubule formation at concentrations as low as 500 nM, indicating its potential as a chemotherapeutic agent targeting cell division processes .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-methoxy-1H-indole-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)10-7(9)5-6-12-10/h3-6,12H,1-2H3

InChI Key

SWIJKAIPZWCEBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)C(=O)OC

Origin of Product

United States

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